2-Methyl-3-(methylthio)pyrazine

Flavor Chemistry Sensory Science Aroma Threshold

2-Methyl-3-(methylthio)pyrazine is a sulfur-containing pyrazine derivative widely used as a flavor and fragrance ingredient. It is characterized by a strong roasted, nutty, and meaty aroma, and is typically encountered as a mixture of regioisomers.

Molecular Formula C6H8N2S
Molecular Weight 140.21 g/mol
CAS No. 68378-12-1
Cat. No. B7779945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(methylthio)pyrazine
CAS68378-12-1
Molecular FormulaC6H8N2S
Molecular Weight140.21 g/mol
Structural Identifiers
SMILESCC1=NC=CN=C1SC
InChIInChI=1S/C6H8N2S/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3
InChIKeyPPPFFGVGWFKTHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-(methylthio)pyrazine (CAS 68378-12-1): Procurement and Specification Guide for Flavor and Fragrance Applications


2-Methyl-3-(methylthio)pyrazine is a sulfur-containing pyrazine derivative widely used as a flavor and fragrance ingredient [1]. It is characterized by a strong roasted, nutty, and meaty aroma, and is typically encountered as a mixture of regioisomers . Its sensory impact and regulatory status as FEMA 3208 make it a standard component in savory flavor formulations . The compound is available from major chemical suppliers with defined purity and physical property specifications .

Why 2-Methyl-3-(methylthio)pyrazine Cannot Be Interchanged with Other Pyrazines


Simple pyrazine substitution fails because 2-Methyl-3-(methylthio)pyrazine's methylthio group confers a sensory profile and potency profile distinct from its alkyl- or alkoxy-substituted analogs [1]. The compound's odor detection threshold (4-60 ppb) differs by orders of magnitude from that of structurally similar pyrazines, and its specific isomer distribution affects both aroma character and regulatory compliance . Substituting with a non-thioether pyrazine would alter the key roasted/meaty note and require significant formula reformulation .

Quantitative Differentiation of 2-Methyl-3-(methylthio)pyrazine vs. Analogs: Evidence for Scientific Selection


Odor Detection Threshold: 2-Methyl-3-(methylthio)pyrazine vs. 2-Ethyl-3-methylpyrazine

2-Methyl-3-(methylthio)pyrazine exhibits an odor detection threshold in the range of 4–60 ppb [1], which is approximately 33–500 times lower (more potent) than that of 2-ethyl-3-methylpyrazine, reported at 2 ppm (2000 ppb) [2]. This substantial difference in sensory potency means that much smaller quantities of the target compound are required to achieve equivalent olfactory impact.

Flavor Chemistry Sensory Science Aroma Threshold

Flavor Use Level: 2-Methyl-3-(methylthio)pyrazine vs. 2-Ethyl-3-methylpyrazine

Typical use levels for 2-Methyl-3-(methylthio)pyrazine in finished consumer products range from 0.02 to 2 ppm [1]. In contrast, 2-ethyl-3-methylpyrazine is typically used at approximately 3 ppm (3 mg/kg) in final food products [2]. The target compound's lower effective use level reflects its higher odor potency and allows for precise, economical flavor modulation.

Flavor Formulation Use Level Sensory Impact

Physical Properties: Boiling Point and Density vs. 2-Methylpyrazine

2-Methyl-3-(methylthio)pyrazine has a boiling point of 213–214 °C (lit.) and a density of 1.15 g/mL at 25 °C . In comparison, the non-thioether analog 2-methylpyrazine has a lower boiling point of 135–136 °C and a density of 1.02 g/mL . The higher boiling point and density of the target compound indicate lower volatility and different handling characteristics, which can influence storage stability and vapor-phase applications.

Physicochemical Properties Volatility Handling

Isomer Composition: Defined Mixture vs. Single-Isomer Analogs

Commercially available 2-Methyl-3-(methylthio)pyrazine is a mixture of isomers, typically containing 2,6-isomers as the major component with the remainder being 2,5-isomers . In contrast, many comparator pyrazines (e.g., 2-methylpyrazine, 2,3-dimethylpyrazine) are single-regioisomer products . The defined isomer profile of the target compound is critical for reproducible sensory performance, as different regioisomers can exhibit distinct odor characters and thresholds.

Isomer Purity Regioisomer Analytical Consistency

Procurement-Driven Application Scenarios for 2-Methyl-3-(methylthio)pyrazine


Savory Flavor Formulations Requiring High-Impact Roasted Notes

In savory flavor systems (e.g., meat, roasted nut, coffee), 2-Methyl-3-(methylthio)pyrazine provides a potent roasted/meaty character at very low use levels (0.02–2 ppm) [1]. Its low odor threshold (4–60 ppb) [2] allows flavorists to achieve significant aroma impact without introducing off-notes, making it a cost-effective choice for high-performance savory applications.

Analytical and Sensory Research on Pyrazine Thresholds and Receptor Binding

2-Methyl-3-(methylthio)pyrazine's well-defined odor threshold and isomer composition [1] make it a valuable model compound for studies on pyrazine olfaction, structure-odor relationships, and sensory receptor mechanisms. Its availability as a defined isomer mixture [2] ensures reproducible experimental conditions.

Industrial Flavor Manufacturing Requiring Consistent Isomer Profile

For large-scale production of roasted, nutty, or meat flavors, 2-Methyl-3-(methylthio)pyrazine's standardized isomer distribution [1] guarantees batch-to-batch consistency. Suppliers provide material with a typical assay of 80–100% and a defined mixture of 2,6- and 2,5-isomers [2], which is critical for maintaining flavor profile uniformity across production lots.

Volatile Analysis and Headspace Method Development

2-Methyl-3-(methylthio)pyrazine is used as a reference standard in headspace analysis and SPME-GC/MS method development for food and beverage volatiles [1]. Its moderate volatility (boiling point 213–214 °C) and retention index (1151 on OV-101) [2] provide a useful benchmark for optimizing extraction and chromatographic conditions.

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